molecular formula C9H4BrFN2O B14896369 6-Bromo-8-fluorocinnoline-3-carbaldehyde

6-Bromo-8-fluorocinnoline-3-carbaldehyde

Cat. No.: B14896369
M. Wt: 255.04 g/mol
InChI Key: WFHKMBGWGALOCW-UHFFFAOYSA-N
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Description

6-Bromo-8-fluorocinnoline-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H4BrFN2O. It is a derivative of cinnoline, a nitrogen-containing aromatic compound. The presence of bromine and fluorine atoms in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluorocinnoline-3-carbaldehyde typically involves the bromination and fluorination of cinnoline derivatives. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced into the cinnoline ring under controlled conditions. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and catalysts such as iron(III) bromide .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluorocinnoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-8-fluorocinnoline-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluorocinnoline-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-fluorocinnoline-3-carbaldehyde is unique due to the simultaneous presence of bromine and fluorine atoms in the cinnoline ring. This dual substitution enhances its reactivity and potential as a versatile intermediate in organic synthesis. Its unique structure also contributes to its distinct biological activities compared to other similar compounds .

Properties

Molecular Formula

C9H4BrFN2O

Molecular Weight

255.04 g/mol

IUPAC Name

6-bromo-8-fluorocinnoline-3-carbaldehyde

InChI

InChI=1S/C9H4BrFN2O/c10-6-1-5-2-7(4-14)12-13-9(5)8(11)3-6/h1-4H

InChI Key

WFHKMBGWGALOCW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(N=NC2=C(C=C1Br)F)C=O

Origin of Product

United States

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